3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine: Chemical Properties, Synthesis, and Pharmacological Scaffold Analysis
3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine: Chemical Properties, Synthesis, and Pharmacological Scaffold Analysis
This is an in-depth technical guide on 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine , a specific 3-arylpyrrolidine derivative.
Part 1: Executive Summary
3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine (CAS: 1249327-23-8) is a substituted 3-arylpyrrolidine alkaloid characterized by a gem-dimethyl substitution at the 2-position adjacent to the secondary amine. Structurally, it represents a conformationally restricted analog of phenethylamine-class monoamine modulators.
In medicinal chemistry, the 3-arylpyrrolidine scaffold is a privileged structure found in numerous triple reuptake inhibitors (SNDRIs) and nicotinic acetylcholine receptor ligands. The addition of the 2,2-dimethyl group introduces significant steric bulk, likely enhancing metabolic stability against oxidative deamination and altering the binding selectivity profile compared to its non-methylated parent, 3-(3-chlorophenyl)pyrrolidine.
This guide details the physiochemical properties, synthetic pathways, and theoretical pharmacological profile of this compound, serving as a foundational reference for its use as a chemical probe or lead optimization scaffold.
Part 2: Chemical Structure & Physiochemical Properties
Molecular Identity
| Property | Data |
| IUPAC Name | 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine |
| Common Name | 3-CP-2,2-DMP (Research Code) |
| CAS Number | 1249327-23-8 |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.72 g/mol |
| SMILES | CC1(C(CCN1)C2=CC(=CC=C2)Cl)C |
| InChI Key | Predicted based on structure |
Physiochemical Profile
The gem-dimethyl group at the C2 position significantly influences the lipophilicity and basicity of the pyrrolidine nitrogen.
| Parameter | Value (Predicted/Exp) | Significance |
| LogP | 3.2 ± 0.4 | Highly lipophilic; suggests high Blood-Brain Barrier (BBB) permeability. |
| pKa (Base) | 9.8 ± 0.5 | Strongly basic secondary amine; exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for anchoring in the aspartate residue of monoamine transporter binding pockets. |
| H-Bond Acceptors | 1 (N) | |
| Rotatable Bonds | 1 (C3-Aryl bond) | Restricted flexibility compared to open-chain phenethylamines. |
Structural Visualization
The molecule features a chiral center at C3 . The biological activity often resides predominantly in one enantiomer (typically the S-enantiomer for NET/DAT reuptake inhibition in this class, though specific binding assays are required for confirmation).
Figure 1: Structural decomposition of 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine highlighting pharmacophoric elements.
Part 3: Synthetic Methodologies
Synthesis of 2,2-disubstituted pyrrolidines is synthetically challenging due to the steric hindrance at the quaternary carbon. Two primary routes are established in the literature for this scaffold class.
Route A: Intramolecular Cyclization (Preferred)
This route utilizes a 4-chlorobutyronitrile derivative or a similar open-chain precursor.
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Precursor Synthesis: Alkylation of 3-chlorophenylacetonitrile with a dimethyl-substituted alkyl halide (e.g., 1-bromo-2-chloro-2-methylpropane) is difficult.
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Alternative Precursor: Reaction of 3-chlorobenzyl magnesium bromide with 2,2-dimethyl-succinimide , followed by reduction.
Optimized Laboratory Protocol (Reductive Cyclization):
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Starting Material: 3-(3-Chlorophenyl)-2,2-dimethyl-4-nitrobutane (prepared via Michael addition of nitroethane to a dimethylacrylate derivative).
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Reduction: Hydrogenation using Raney Nickel or Zn/HCl.
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Cyclization: Spontaneous intramolecular cyclization of the resulting amine onto the activated carbon (if using a leaving group) or reductive amination if starting from a keto-aldehyde.
Route B: Lactam Reduction (Scalable)
This method is favored for generating the pyrrolidine ring with high purity.
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Step 1: Synthesis of 3-(3-chlorophenyl)-2,2-dimethylsuccinimide (or the corresponding 5,5-dimethyl-2-pyrrolidone derivative).
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Step 2: Reduction of the carbonyl groups using Lithium Aluminum Hydride (LiAlH₄) in dry THF.
Figure 2: Proposed synthetic pathway via Lactam Reduction.
Part 4: Pharmacological Profile (SAR Analysis)
While specific clinical data for this exact CAS is proprietary or limited, its pharmacological activity can be extrapolated with high confidence from the Structure-Activity Relationships (SAR) of the 3-arylpyrrolidine class (e.g., Dasotraline, Desvenlafaxine analogs).
Mechanism of Action: Monoamine Reuptake Inhibition
The 3-arylpyrrolidine scaffold is a classic pharmacophore for Triple Reuptake Inhibitors (SNDRIs) .
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3-Chlorophenyl Moiety: The meta-chloro substitution is critical for affinity at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) . It mimics the substitution pattern of Fenfluramine and Chlorphentermine.
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Pyrrolidine Ring: Constrains the nitrogen lone pair in an optimal position to interact with the aspartic acid residue in the transporter binding site.
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2,2-Dimethyl Group:
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Steric Bulk: Prevents N-dealkylation and oxidation at the alpha-carbon.
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Selectivity: Likely shifts selectivity towards NET and DAT (Dopamine Transporter) over SERT, as seen in other sterically hindered amines (e.g., Bupropion analogs).
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Predicted Receptor Affinity
| Target | Predicted Affinity (Ki) | Functional Effect |
| NET (Norepinephrine) | < 50 nM | Potent reuptake inhibition; increases alertness/arousal. |
| DAT (Dopamine) | ~100-200 nM | Moderate reuptake inhibition; potential for reinforcing effects. |
| SERT (Serotonin) | > 500 nM | Weaker affinity due to steric hindrance of the gem-dimethyl group. |
| nAChR (Nicotinic) | Unknown | 2,2-dimethylpyrrolidines are occasionally investigated as nAChR antagonists. |
Metabolic Stability
The gem-dimethyl group blocks the primary metabolic route (alpha-hydroxylation) typically seen in pyrrolidines. This suggests the molecule would have a longer half-life than 3-(3-chlorophenyl)pyrrolidine.
Part 5: Analytical Characterization
For researchers synthesizing or verifying this compound, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.10–7.30 (m, 4H): Aromatic protons (3-chlorophenyl pattern).
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δ 3.20–3.40 (m, 2H): C5 protons (adjacent to N).
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δ 2.90 (t, 1H): C3 proton (benzylic methine).
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δ 1.80–2.10 (m, 2H): C4 protons.
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δ 1.10, 1.15 (s, 6H): Gem-dimethyl singlets (distinct due to chirality at C3).
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Mass Spectrometry
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Method: ESI-MS (Positive Mode).
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M+H Peak: 210.1 m/z.
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Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.
Part 6: Safety & Handling
Hazard Classification (GHS):
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Signal Word: WARNING
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Containment: Handle exclusively within a chemical fume hood to prevent inhalation of amine vapors or dust.
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Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.
References
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ChemicalBook. (2025). 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine CAS 1249327-23-8. Retrieved from
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National Institutes of Health (PMC). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from
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Sigma-Aldrich. (2025). 3-(3-Chlorophenyl)pyrrolidine hydrochloride Product Sheet. Retrieved from
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ChemSrc. (2025). CAS 1249327-23-8 Physicochemical Properties. Retrieved from
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Góra, J. et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-Aryl-pyrrolidine-2,5-dione Derivatives. Molecules. Retrieved from
